molecular formula C26H17ClN2O3 B13130003 1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione CAS No. 88605-25-8

1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione

Cat. No.: B13130003
CAS No.: 88605-25-8
M. Wt: 440.9 g/mol
InChI Key: PEPNDPKHKGXXFZ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the coupling of 1,1’-biphenyl-4-ol with 1,4-diamino-6-chloroanthracene-9,10-dione under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88605-25-8

Molecular Formula

C26H17ClN2O3

Molecular Weight

440.9 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)22-20(28)13-21(24(29)23(22)25(18)30)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2

InChI Key

PEPNDPKHKGXXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=CC(=C5)Cl)N

Origin of Product

United States

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